Clovibactin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

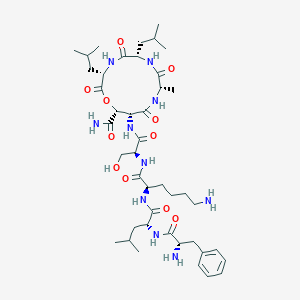

Clovibactin is a novel antibiotic isolated from an uncultured Gram-negative β-proteobacterium, Eleftheria terrae ssp. carolina, found in sandy soil from North Carolina . This compound has garnered significant attention due to its unique structure and mode of action, which allows it to efficiently kill drug-resistant bacterial pathogens without detectable resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Clovibactin is synthesized through a combination of mass spectrometry, solid-state nuclear magnetic resonance (NMR), and atomic force microscopy . The structure of this compound was resolved using these techniques, and its stereochemistry was confirmed by Marfey’s analysis . The compound features two D-amino acids, D-alanine, and D-glutamic acid, in its four amino acid long linear N terminus and D-3-hydroxy asparagine, a unique amino acid residue .

Industrial Production Methods: The industrial production of this compound involves the fermentation of the Eleftheria terrae ssp. carolina strain. The fermentation process is followed by bioassay-guided fractionation of the extract from microbial colonies . High-pressure liquid chromatography and bioassay-guided isolation of the bacterial fermentation broth are used to separate a fraction containing this compound .

Análisis De Reacciones Químicas

Types of Reactions: Clovibactin primarily undergoes binding reactions rather than traditional chemical reactions like oxidation or reduction. It binds to the pyrophosphate moiety of multiple essential peptidoglycan precursors, including undecaprenyl phosphate, lipid II, and lipid III wall teichoic acid .

Common Reagents and Conditions: The binding reactions of this compound occur under physiological conditions, typically within bacterial cell membranes . The compound uses an unusual hydrophobic interface to tightly wrap around pyrophosphate, bypassing the variable structural elements of precursors .

Major Products Formed: The major product formed from the binding reactions of this compound is a supramolecular complex that oligomerizes into fibrils on bacterial membranes containing lipid-anchored pyrophosphate groups .

Aplicaciones Científicas De Investigación

Clovibactin has a broad range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for studying novel binding mechanisms and supramolecular complex formation . In biology, this compound is used to investigate the interactions between antibiotics and bacterial cell membranes . In medicine, this compound shows promise as a treatment for drug-resistant bacterial infections, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . Industrially, this compound can be used in the development of new antibiotics and antimicrobial agents .

Mecanismo De Acción

Clovibactin exerts its effects by blocking cell wall synthesis in bacteria. It targets the pyrophosphate moiety of multiple essential peptidoglycan precursors, including undecaprenyl phosphate, lipid II, and lipid III wall teichoic acid . The compound uses an unusual hydrophobic interface to tightly wrap around pyrophosphate, forming a supramolecular complex that oligomerizes into fibrils on bacterial membranes . This mechanism accounts for the lack of resistance observed with this compound .

Comparación Con Compuestos Similares

Clovibactin is similar to other antibiotics like teixobactin, which is also isolated from an uncultured bacterium . Both compounds exhibit unique binding mechanisms and target bacterial cell wall synthesis . this compound is unique in its ability to form supramolecular fibrils on bacterial membranes, which contributes to its lack of resistance . Other similar compounds include lassomycin and kalimantacin, which are also derived from uncultured bacteria and exhibit novel mechanisms of action .

Propiedades

Fórmula molecular |

C43H70N10O11 |

|---|---|

Peso molecular |

903.1 g/mol |

Nombre IUPAC |

(3S,6S,9S,12R,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide |

InChI |

InChI=1S/C43H70N10O11/c1-22(2)17-29-40(60)51-31(19-24(5)6)43(63)64-34(35(46)55)33(42(62)47-25(7)36(56)49-29)53-41(61)32(21-54)52-38(58)28(15-11-12-16-44)48-39(59)30(18-23(3)4)50-37(57)27(45)20-26-13-9-8-10-14-26/h8-10,13-14,22-25,27-34,54H,11-12,15-21,44-45H2,1-7H3,(H2,46,55)(H,47,62)(H,48,59)(H,49,56)(H,50,57)(H,51,60)(H,52,58)(H,53,61)/t25-,27-,28+,29-,30+,31-,32-,33+,34+/m0/s1 |

Clave InChI |

SMQAHGKBWXPEHB-HHHSQLJLSA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H]([C@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N)CC(C)C)CC(C)C |

SMILES canónico |

CC1C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)N)CC(C)C)CC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)

![3-[3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B11933404.png)

![3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11933423.png)

![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)

![4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B11933434.png)

![6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)

![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)

![(3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B11933465.png)